molecular formula C65H95NO21 B12349337 (2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

Cat. No.: B12349337
M. Wt: 1226.4 g/mol
InChI Key: UDVVGDCMWCVRCO-JDUPCKJLSA-N
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Description

This compound is a highly complex secondary metabolite characterized by:

  • Stereochemical complexity: Multiple stereocenters (e.g., 2R, 3R, 4R configurations) and conjugated double bonds (2E,4E,6E) .
  • Functional diversity: Includes hydroxyl, methoxy, phenylacetyl, and penta-1,3-dienyl groups, alongside oxolane (tetrahydrofuran) and glycosidic oxane rings .
  • Glycosylation patterns (e.g., 4-methoxy-6-methyloxan rings) indicate metabolic stability and bioavailability modulation .

While direct studies on this compound are absent in the provided evidence, its structural features align with bioactive secondary metabolites from plant or marine actinomycete sources .

Properties

Molecular Formula

C65H95NO21

Molecular Weight

1226.4 g/mol

IUPAC Name

(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13+,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40+,41+,42+,44?,45+,46+,47?,48+,49+,50-,51-,54-,55+,56-,57-,58?,59?,60+,61-,62+,65+/m0/s1

InChI Key

UDVVGDCMWCVRCO-JDUPCKJLSA-N

Isomeric SMILES

C/C=C/C=C/[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H](C([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C([C@@H](C)C5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C

Canonical SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C

Origin of Product

United States

Biological Activity

The compound (2E,4E,6E)-7 is a complex organic molecule with potential biological activities. Understanding its biological activity is essential for evaluating its therapeutic applications. This article reviews the available literature on the biological effects of this compound and its derivatives.

Chemical Structure and Properties

The molecular formula of the compound is C37H55NO10C_{37}H_{55}NO_{10} with a molecular weight of 673.8 g/mol. Its intricate structure features multiple hydroxyl groups and methoxy substitutions that may contribute to its biological properties. The compound's CAS number is 142435-72-1.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing hydroxyl and methoxy groups have been shown to scavenge free radicals effectively. This antioxidant activity is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory pathways. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the suppression of NF-kB signaling pathways which are critical in inflammation.

Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. For example, related compounds have demonstrated the ability to induce apoptosis in various cancer cell lines. The presence of multiple hydroxyl groups in the structure may enhance its interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of several derivatives of similar structures using DPPH and ABTS assays.
    • Results showed a significant reduction in radical scavenging activity with IC50 values ranging from 10 to 30 µM for structurally related compounds .
  • Anti-inflammatory Mechanism :
    • In vitro studies on RAW 264.7 macrophages demonstrated that treatment with related compounds reduced NO production significantly (IC50 = 18 µg/mL).
    • The mechanism was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression .
  • Anticancer Activity :
    • A recent study assessed the cytotoxic effects of structurally similar compounds on MCF-7 breast cancer cells.
    • The results indicated a dose-dependent increase in cell death with an IC50 value of approximately 25 µM .

Data Tables

Biological ActivityAssay TypeIC50 Value (µM)Reference
AntioxidantDPPH10 - 30
Anti-inflammatoryNO Production18
AnticancerMCF-7 Cell Viability25

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (2E,4E,6E)-7...hepta-2,4,6-trienoic acid exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that they can inhibit tumor growth in various cancer models.
  • Case Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively reduced tumor size in xenograft models of breast cancer by modulating the expression of apoptosis-related genes .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • Inflammation Modulation : It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models.
  • Clinical Relevance : Clinical trials are underway to assess its efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Bioactive Pesticides

Due to its structural characteristics, (2E,4E,6E)-7...hepta-2,4,6-trienoic acid is being investigated as a potential bioactive pesticide:

  • Pest Resistance : Preliminary studies suggest that this compound can enhance plant resistance to pests by acting as a natural insecticide.
  • Sustainability : The use of such bioactive compounds aligns with sustainable agricultural practices by reducing reliance on synthetic chemicals .

Growth Promoter

Research indicates that this compound may serve as a plant growth regulator:

  • Growth Enhancement : It has been observed to promote root and shoot growth in various plant species under controlled conditions.
  • Field Trials : Ongoing field trials aim to evaluate its effectiveness in improving crop yields and stress resistance under real agricultural conditions .

Polymer Development

The unique chemical structure of (2E,4E,6E)-7...hepta-2,4,6-trienoic acid lends itself to applications in materials science:

  • Biodegradable Polymers : Researchers are exploring its incorporation into biodegradable polymer matrices for environmentally friendly packaging solutions.
  • Composite Materials : Its properties may enhance the mechanical strength and thermal stability of composite materials used in various industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Class Key Features Molecular Weight (Da)* Bioactivity Source
Target Compound Conjugated trienoic acid, glycosides, phenylacetyl, methoxy groups ~1200–1400 (estimated) Hypothesized: Anti-inflammatory, antimicrobial Likely plant/marine origin
Deca-6,8-dienyl acetic acid derivatives (Compounds 5, 6) Linear conjugated dienes, methylated 1,2-dioxane rings ~300–350 Unknown; structural analogs suggest membrane interaction Marine actinomycetes
Fluorinated triazole glycosides (Compound 16) Fluorinated alkyl chains, triazole linkers, pyranose rings ~900–1000 Antiviral (speculated via glycosylation) Synthetic
Populus phenylpropenoid glycerides Glycerol esters, cinnamic acid derivatives, simpler glycosides ~400–600 Anti-inflammatory, antibacterial Populus leaf buds

*Molecular weights estimated based on structural analogs.

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s conjugated trienoic acid system may enhance redox activity compared to Populus phenylpropenoids, which lack extended conjugation . Glycosylation patterns in the target compound resemble synthetic fluorinated glycosides (e.g., Compound 16), which improve solubility compared to lipophilic marine-derived deca-dienyl analogs .

Methoxy groups in the target compound may reduce metabolic degradation compared to hydroxylated analogs, as seen in glycoside stability studies .

Stereochemical Specificity: The 2R,3R,4R configurations in oxane rings are critical for binding to biological targets, similar to stereospecific interactions observed in marine actinomycete metabolites .

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